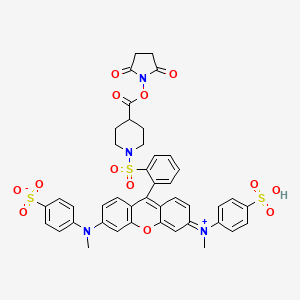
SY-9 NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SY-9 NHS ester, also known as SY-9 succinimidyl ester, is a nonfluorescent acceptor dye often used in the preparation of peptide and oligonucleotide fluorescence resonance energy transfer (FRET) probes. It is a more hydrophilic version of the popular SY-7 dark quencher. The compound is particularly useful in FRET applications due to its broad and intense quenching range from 500-600 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
SY-9 NHS ester is synthesized through the reaction of SY-9 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified through column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, solvent addition, and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
SY-9 NHS ester primarily undergoes substitution reactions, specifically nucleophilic substitution. The NHS ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, such as those found in proteins (e.g., lysine residues), amine-modified oligonucleotides, and other amine-containing molecules.
Conditions: The reaction occurs most efficiently at pH 7-9 and forms a stable, covalent amide bond.
Major Products
The major product of the reaction between this compound and primary amines is a covalent amide bond, resulting in the labeled protein or oligonucleotide .
Aplicaciones Científicas De Investigación
SY-9 NHS ester is widely used in various scientific research applications:
Mecanismo De Acción
SY-9 NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a covalent amide bond. This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Comparación Con Compuestos Similares
SY-9 NHS ester is often compared with other nonfluorescent acceptor dyes such as SY-7 NHS ester and Qthis compound. While all these compounds serve similar purposes in FRET applications, this compound is more hydrophilic, making it more suitable for aqueous environments . Other similar compounds include:
- Carboxyrhodamine 110 (Rhodamine Green)
- Alexa Fluor® 488, 532, 546, 555, 568
- Cy3
- TAMRA
- ROX dyes
This compound stands out due to its broad quenching range and high efficiency in forming stable amide bonds under mild conditions .
Propiedades
Fórmula molecular |
C43H38N4O13S3 |
|---|---|
Peso molecular |
915.0 g/mol |
Nombre IUPAC |
4-[[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-[methyl-(4-sulfophenyl)azaniumylidene]xanthen-3-yl]-methylamino]benzenesulfonate |
InChI |
InChI=1S/C43H38N4O13S3/c1-44(28-7-13-32(14-8-28)62(53,54)55)30-11-17-34-37(25-30)59-38-26-31(45(2)29-9-15-33(16-10-29)63(56,57)58)12-18-35(38)42(34)36-5-3-4-6-39(36)61(51,52)46-23-21-27(22-24-46)43(50)60-47-40(48)19-20-41(47)49/h3-18,25-27H,19-24H2,1-2H3,(H-,53,54,55,56,57,58) |
Clave InChI |
UFGPPUDYRGLQJT-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=C(C=C5)S(=O)(=O)O)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


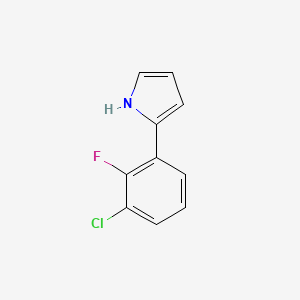
![sodium;5-methoxy-2-[(3-methoxy-2,4-dimethylphenyl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B13726264.png)
![[4-[(3-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726273.png)

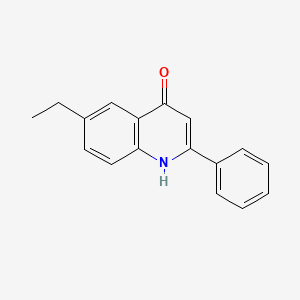
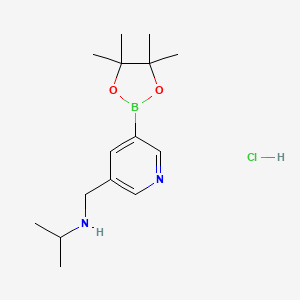
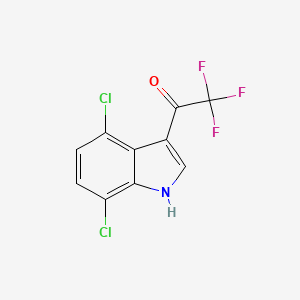
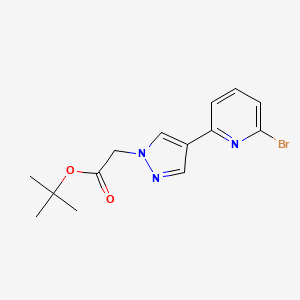
![2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B13726296.png)
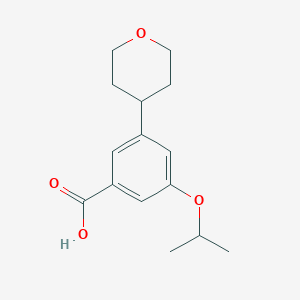

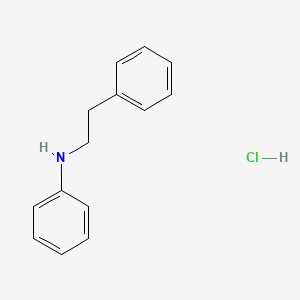
![2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[-4,5-b]p-yridin-3-yl)ethanol](/img/structure/B13726329.png)

